![molecular formula C18H15ClF3N3O B2608548 N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide CAS No. 866144-30-1](/img/structure/B2608548.png)
N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
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Overview
Description
N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has been synthesized through a multistep process. This compound has shown promising results in various scientific applications, including as a potential anticancer agent.
Scientific Research Applications
Antimicrobial Activity
N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide derivatives have been synthesized and investigated for antimicrobial activity. The compounds exhibited notable activity against various bacteria and fungi species. Some specific compounds demonstrated antifungal activity against certain fungi at half the potency of ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol. Moreover, compounds with similar structural derivatives showed high antibacterial activity, while others displayed anticandidal effects against specific Candida species (Evren et al., 2020) (Dawbaa et al., 2021).
Cytotoxic Activities
The synthesis of these compounds has shown significant cytotoxic activities against various cell lines. For instance, some derivatives exhibited high cytotoxicity against human leukemia cells and had cytotoxic activity compared to standard drugs. These compounds have been tested for in vitro antitumor activity and have shown remarkable activity and selectivity towards specific cancer cell lines, emphasizing the potential of these compounds in cancer research (Dawbaa et al., 2021) (Sławiński & Brzozowski, 2006).
Characterization and Structural Studies
The compounds have been thoroughly characterized and studied for their structural properties. Techniques like X-ray diffraction, NMR, and IR spectroscopy have been used to determine the structure and conformation of these compounds. These studies provide valuable insights into the molecular structure and properties of these compounds, contributing to a better understanding of their potential applications in various fields (Raouafi et al., 2005) (Yu et al., 2004).
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This type of compound is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Biochemical Pathways
Without specific information about this compound, it’s challenging to accurately describe the biochemical pathways it might affect. Benzimidazole derivatives are known to interact with a wide range of biological targets and pathways due to their diverse biological activities .
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives, it’s possible that this compound could have multiple effects at the cellular level .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O/c1-11(16(26)23-10-12-6-2-3-7-13(12)19)25-15-9-5-4-8-14(15)24-17(25)18(20,21)22/h2-9,11H,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNDRCNIVGXIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)N2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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